methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate typically involves the reaction of 3-methylthiophene with appropriate amino acid derivatives under controlled conditions. One common method includes the use of methyl 2-bromo-3-methylthiophene as a starting material, which undergoes nucleophilic substitution with an amino acid ester to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-amino-3-(thiophen-2-yl)propanoate
- Methyl 2-amino-3-(4-methylthiophen-2-yl)propanoate
- Methyl 2-amino-3-(5-methylthiophen-2-yl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to the position of the methyl group on the thiophene ring. This structural difference can influence its chemical reactivity and biological activity. For example, the position of the methyl group can affect the compound’s ability to interact with specific enzymes or receptors, leading to variations in its pharmacological properties .
Biological Activity
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a chiral compound with significant biological and chemical properties, primarily due to its unique structural features which include a propanoate backbone, an amino group, and a 3-methylthiophene moiety. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H13NOS
Molecular Weight : 199.27 g/mol
Structural Features : The compound contains a propanoate group and a substituted thiophene ring, which enhances its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C10H13NOS |
Molecular Weight | 199.27 g/mol |
Chiral Configuration | (2S) |
Synthesis
The synthesis of this compound is typically achieved through the Knoevenagel reaction , involving the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. This method is favored for its efficiency in producing high yields of the desired compound.
The biological activity of this compound can be attributed to its interaction with various biological pathways. The presence of the thiophene ring is known to influence the compound's ability to interact with enzymes and receptors in biological systems.
- Antioxidant Activity : Compounds containing thiophene rings have been noted for their antioxidant properties, which may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study demonstrated that derivatives of thiophene exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar properties .
- Neuroprotection : Research has indicated that thiophene-containing compounds can modulate signaling pathways related to neuroprotection, particularly through the inhibition of apoptotic pathways in neuronal cells .
- Pharmacological Potential : The compound has been evaluated for its potential role in treating conditions like anxiety and depression due to its structural similarity to known psychoactive substances .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, we can compare it with similar compounds:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Methyl (2R)-2-amino-3-(naphthalen-2-yl)propanoate | Naphthalene ring | Higher molecular weight; different aromatic properties |
Methyl (r)-3-amino-3-(4-methylphenyl)propanoate | Para-substituted phenyl ring | Different pharmacological profile due to phenyl substitution |
Methyl (r)-3-amino-3-(3-methylthiophen-2-yl)propanoate | Similar thiophene structure | Variation in stereochemistry; potential different biological activity |
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
PHRQSUQXTORKLE-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=C(SC=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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